![molecular formula C7H15BO2 B14157912 [(1S,2S)-2-butylcyclopropyl]boronic acid CAS No. 284493-45-4](/img/structure/B14157912.png)
[(1S,2S)-2-butylcyclopropyl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1S,2S)-2-butylcyclopropyl]boronic acid is an organoboron compound that features a cyclopropyl ring substituted with a butyl group and a boronic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2S)-2-butylcyclopropyl]boronic acid typically involves the borylation of a suitable cyclopropyl precursor. One common method is the hydroboration of a cyclopropyl alkene with a borane reagent, followed by oxidation to yield the boronic acid. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or nickel complexes .
Industrial Production Methods
Industrial production of boronic acids, including this compound, often employs continuous flow processes to enhance efficiency and scalability. These methods may involve the use of Grignard reagents or organolithium compounds to introduce the boron moiety under controlled conditions .
化学反応の分析
Types of Reactions
[(1S,2S)-2-butylcyclopropyl]boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding boronic ester or boronate.
Reduction: Formation of the corresponding borane.
Substitution: Participation in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Palladium or nickel catalysts, often in the presence of bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include boronic esters, boronates, and various substituted cyclopropyl derivatives .
科学的研究の応用
[(1S,2S)-2-butylcyclopropyl]boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism by which [(1S,2S)-2-butylcyclopropyl]boronic acid exerts its effects often involves the formation of boron-carbon bonds through transmetalation processes. In the Suzuki-Miyaura coupling, for example, the boronic acid transfers its organic group to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond . The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium complex .
類似化合物との比較
Similar Compounds
- Phenylboronic acid
- Cyclopropylboronic acid
- Butylboronic acid
Uniqueness
[(1S,2S)-2-butylcyclopropyl]boronic acid is unique due to its specific stereochemistry and the presence of both a cyclopropyl ring and a butyl group. This combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
特性
CAS番号 |
284493-45-4 |
|---|---|
分子式 |
C7H15BO2 |
分子量 |
142.01 g/mol |
IUPAC名 |
[(1S,2S)-2-butylcyclopropyl]boronic acid |
InChI |
InChI=1S/C7H15BO2/c1-2-3-4-6-5-7(6)8(9)10/h6-7,9-10H,2-5H2,1H3/t6-,7-/m0/s1 |
InChIキー |
JGKUHIAOLUTHAW-BQBZGAKWSA-N |
異性体SMILES |
B([C@H]1C[C@@H]1CCCC)(O)O |
正規SMILES |
B(C1CC1CCCC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


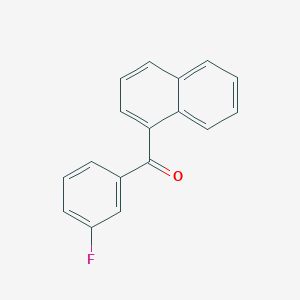
![7-(4-Methoxyphenyl)-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d][1,3]thiazole-6-carboxamide](/img/structure/B14157838.png)
![9,10-Dimethoxy-2-(3-methylanilino)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one](/img/structure/B14157839.png)
![3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione](/img/structure/B14157845.png)
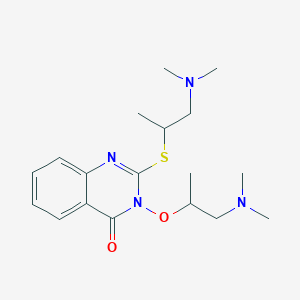
![[2,2-Dimethyl-6-(4-methylphenyl)sulfonyloxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14157853.png)
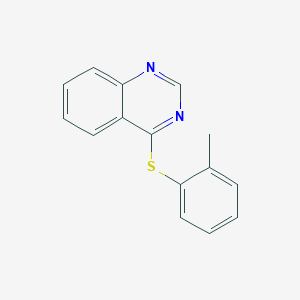
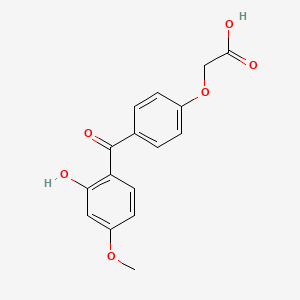
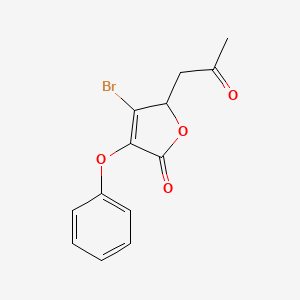
![ethyl [4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] carbonate](/img/structure/B14157864.png)
![2-methyl-N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14157865.png)
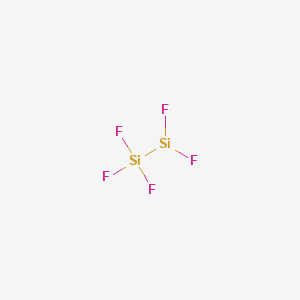
![N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-oxo-7H-purin-6-yl]acetamide](/img/structure/B14157875.png)

